ミオイノシトール 1,2,3-トリリン酸

説明

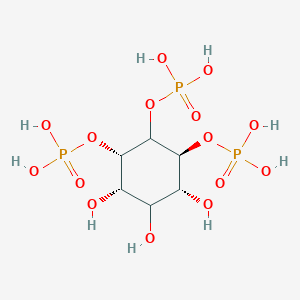

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, also known as [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

細胞シグナル伝達とセカンドメッセンジャー機能

鉄キレート作用と抗酸化作用

- 鉄輸送における役割: ミオイノシトール 1,2,3-トリリン酸は、鉄触媒によるヒドロキシルラジカルの生成を阻害する。 これは、鉄輸送に関与する細胞内鉄キレーターとして作用する .

- 抗酸化活性: 1,2,3-トリリン酸モチーフを含む天然のミオイノシトールリン酸系抗酸化物質は、Fe3+ イオンと結合し、抗酸化防御機構に貢献する .

シデロフォア活性

カルシウムシグナル伝達と細胞プロセス

- カルシウム放出: ミオイノシトール 1,2,3-トリリン酸は、カルシウムシグナル伝達に関与している。それは、小胞体にあるCa2+チャネルであるその受容体と結合し、Ca2+の放出につながる。 このプロセスは、細胞分裂、アポトーシス、記憶など、さまざまな細胞および生理学的機能を制御する .

代謝と生合成調節

- イノシトールリサイクル: ミオイノシトール 1,2,3-トリリン酸は、ホスファチジルイノシトールの環状合成および加水分解の一部である。 これは、イノシトール-1,4,5-トリリン酸(InsP3)およびイノシトール-1,4-ビスリン酸(InsP2)のリサイクルに寄与する .

作用機序

Target of Action

Myo-Inositol 1,2,3-trisphosphate primarily targets the inositol phosphate kinases . These kinases play a crucial role in regulating the phosphorous flux towards phytate synthesis . Additionally, it has been found to bind Fe3+ in an unstable penta-axial conformation .

Mode of Action

Myo-Inositol 1,2,3-trisphosphate interacts with its targets by binding to them. It binds Fe3+ in an unstable penta-axial conformation . This interaction leads to changes in the biochemical pathways involved in iron transport and phosphorous flux .

Biochemical Pathways

The compound plays a significant role in the metabolic shuttling of phosphorous from myo-inositol phosphate synthase (MIPS) to myo-inositol 1, 3, 4, 5, 6 pentakisphosphate 2-kinase (IPK1). This process is tightly regulated as most of the intermediates compete for common substrates and cofactors like Mg2+ and ADP . Myo-Inositol 1,2,3-trisphosphate is a key metabolic nodal point for both lipid-dependent and lipid-independent pathways .

Pharmacokinetics

It is known that the compound exerts its biological effects by increasing tissue oxygenation . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The action of Myo-Inositol 1,2,3-trisphosphate results in the inhibition of iron-catalysed hydroxyl radical formation . It has been proposed as an intracellular iron chelator involved in iron transport . Additionally, it plays a significant role in regulating the phosphorous flux towards phytate synthesis .

生物活性

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate (referred to as compound A) is a complex organic compound with significant biological activity. Its unique structure includes multiple hydroxyl and phosphono groups that contribute to its interactions in biological systems. This article explores the biological activity of compound A, focusing on its pharmacological effects, biochemical interactions, and potential therapeutic applications.

Chemical Structure

The molecular formula for compound A is , and it features a cyclohexane ring with hydroxyl and diphosphonate substituents. The stereochemistry of the compound is critical for its biological function.

Biological Activity Overview

- Mechanism of Action :

- Compound A exhibits activity primarily through its interaction with phosphate transporters and enzymes involved in metabolic pathways. It may act as a phosphate donor or inhibitor in various biochemical reactions.

- Pharmacological Effects :

- Antioxidant Activity : Studies indicate that compound A can scavenge free radicals and reduce oxidative stress in cellular models.

- Enzyme Inhibition : It has been shown to inhibit certain kinases and phosphatases, which play crucial roles in signal transduction pathways.

- Cell Proliferation : In vitro studies have demonstrated that compound A can modulate cell growth and differentiation in various cell lines.

Case Studies

- Study 1 : In a study examining the effects of compound A on cancer cell lines, it was found to inhibit proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM for MCF-7 breast cancer cells.

- Study 2 : Another investigation focused on the neuroprotective properties of compound A in a model of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and preservation of mitochondrial function at concentrations ranging from 10 to 50 µM.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 396.14 g/mol |

| Solubility | Soluble in water |

| IC50 (MCF-7) | 25 µM |

| Neuroprotective Effect | Significant at 10-50 µM |

Biochemical Interactions

Compound A interacts with various biomolecules:

- Protein Kinases : Inhibition studies suggest that compound A can bind to ATP-binding sites on kinases, preventing phosphorylation events critical for cellular signaling.

- Phosphate Transporters : The diphosphonate groups enhance its affinity for phosphate transporters, facilitating cellular uptake and influencing metabolic processes.

特性

IUPAC Name |

[(1S,2R,4S,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDKOMAJZATYAY-LXOASSSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432716 | |

| Record name | myo-Inositol 1,2,3-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311140-98-3 | |

| Record name | myo-Inositol 1,2,3-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the structure of myo-inositol 1,2,3-trisphosphate unique in terms of iron binding and antioxidant activity?

A1: Myo-inositol 1,2,3-trisphosphate demonstrates a unique interaction with iron, completely inhibiting iron-catalyzed hydroxyl radical formation. This antioxidant property is attributed to the specific arrangement of phosphate groups on the inositol ring. Studies have shown that the equatorial-axial-equatorial conformation of the phosphate groups in myo-inositol 1,2,3-trisphosphate is crucial for this inhibitory effect [, , , ].

Q2: How does iron binding affect the conformation of myo-inositol 1,2,3-trisphosphate?

A2: While myo-inositol 1,2,3-trisphosphate typically exists in a chair conformation, binding to iron (Fe3+) induces a shift to the less stable penta-axial conformation. This conformational change is believed to be essential for the strong chelation of iron and its subsequent "safe" transport within the cell, preventing the generation of harmful hydroxyl radicals [, ].

Q3: What are the key intermediates identified in the dephosphorylation pathway of phytic acid involving myo-inositol 1,2,3-trisphosphate?

A3: Research on phytic acid dephosphorylation by rice bran acid phosphatase identified myo-inositol 1,2,3-trisphosphate as a key intermediate in the pathway. Other intermediates include myo-inositol pentakisphosphates, tetrakisphosphates, bisphosphates, and monophosphates. This suggests a sequential dephosphorylation process leading to the eventual release of free myo-inositol and inorganic phosphate [].

Q4: How was the first synthesis of myo-inositol 1,2,3-trisphosphate achieved, and what analytical techniques were crucial for its characterization?

A4: The first successful synthesis of myo-inositol 1,2,3-trisphosphate was a multi-step process involving protecting, resolving, phosphorylating, and deprotecting inositol intermediates []. X-ray crystallography played a crucial role in confirming the structure of the final product and key intermediates, providing insights into the spatial arrangement of phosphate groups [, ].

Q5: Can you describe the use of fluorescent probes in understanding the conformational dynamics of myo-inositol 1,2,3-trisphosphate upon metal binding?

A5: Researchers have utilized a pyrene-based fluorescent probe, 4,6-bispyrenoyl-myo-inositol 1,2,3,5-tetrakisphosphate, to study the conformational changes in the 1,2,3-trisphosphate motif upon metal binding. The probe exhibits excimer fluorescence upon binding to Fe3+, indicating a shift to the penta-axial conformation, similar to myo-inositol 1,2,3-trisphosphate []. This approach provides valuable insights into the dynamics of metal binding and its influence on molecular conformation.

Q6: What is the significance of studying the conformational analysis of myo-inositol 1,2,3-trisphosphate?

A6: Understanding the conformational preferences of myo-inositol 1,2,3-trisphosphate, particularly in the presence of metal ions like Fe3+, is crucial for deciphering its biological roles. It provides insights into its binding mode with target molecules, its ability to act as an efficient iron chelator, and its potential as a therapeutic agent [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。